molecular formula C24H24O2Sn B14485260 [(2,2-Dimethylbut-3-enoyl)oxy](triphenyl)stannane CAS No. 66149-36-8

[(2,2-Dimethylbut-3-enoyl)oxy](triphenyl)stannane

Cat. No.: B14485260
CAS No.: 66149-36-8
M. Wt: 463.2 g/mol
InChI Key: XBFUVBJNDVZNPF-UHFFFAOYSA-M
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Description

(2,2-Dimethylbut-3-enoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-dimethylbut-3-enoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-enoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-dimethylbut-3-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylbut-3-enoyl)oxystannane can undergo various chemical reactions, including:

    Oxidation: The stannane group can be oxidized to form stannic compounds.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The triphenyl group can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of triphenyltin oxide.

    Reduction: Formation of triphenyltin hydride.

    Substitution: Formation of various organotin compounds depending on the substituent introduced.

Scientific Research Applications

(2,2-Dimethylbut-3-enoyl)oxystannane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethylbut-3-enoyl)oxystannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The triphenyl group provides steric hindrance, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

    Triphenyltin chloride: Another organotin compound with similar applications but different reactivity.

    Tributyltin oxide: Known for its use as a biocide and in antifouling paints.

    Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.

Uniqueness: (2,2-Dimethylbut-3-enoyl)oxystannane is unique due to the presence of the 2,2-dimethylbut-3-enoyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

66149-36-8

Molecular Formula

C24H24O2Sn

Molecular Weight

463.2 g/mol

IUPAC Name

triphenylstannyl 2,2-dimethylbut-3-enoate

InChI

InChI=1S/C6H10O2.3C6H5.Sn/c1-4-6(2,3)5(7)8;3*1-2-4-6-5-3-1;/h4H,1H2,2-3H3,(H,7,8);3*1-5H;/q;;;;+1/p-1

InChI Key

XBFUVBJNDVZNPF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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